Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Overview
Description
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O3. It is a bicyclic ester that features a methoxy group and a carboxylate ester group. This compound is used primarily in the synthesis of intermediates for chiral compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the reaction of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride with methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is used in several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate involves its role as an intermediate in chemical reactions. The methoxy and ester groups facilitate various transformations, allowing the compound to participate in a wide range of synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
- Ethyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
- Methyl 1-hydroxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Uniqueness
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group, which provide distinct reactivity and synthetic utility. This combination allows for versatile applications in the synthesis of chiral and biologically active compounds .
Properties
IUPAC Name |
methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)9-7-8-3-5-11(9,14-2)6-4-8/h3,5,8-9H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJFZWTBMJTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-50-7 | |
Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5259-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methoxybicyclo(2.2.2)oct-5-ene-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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